Sodium 4-((2-bromo-1-oxoallyl)amino)-2-((5-carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)benzenesulphonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
66693-28-5 |
|---|---|
Molecular Formula |
C18H17BrN5NaO7S |
Molecular Weight |
550.3 g/mol |
IUPAC Name |
sodium;4-(2-bromoprop-2-enoylamino)-2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H18BrN5O7S.Na/c1-4-24-17(27)13(15(20)25)8(2)14(18(24)28)23-22-11-7-10(21-16(26)9(3)19)5-6-12(11)32(29,30)31;/h5-7,27H,3-4H2,1-2H3,(H2,20,25)(H,21,26)(H,29,30,31);/q;+1/p-1 |
InChI Key |
HWGINRAACNKWFT-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=CC(=C2)NC(=O)C(=C)Br)S(=O)(=O)[O-])C)C(=O)N)O.[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium 4-((2-bromo-1-oxoallyl)amino)-2-((5-carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)benzenesulphonate, also known by its CAS number 66693-28-5, is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H17BrN5NaO7S. Its molar mass is approximately 550.31 g/mol. The compound features a sulfonate group, which enhances its solubility in water, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN5NaO7S |
| Molar Mass | 550.31 g/mol |
| CAS Number | 66693-28-5 |
| Solubility | Water-soluble |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromo group and the azo linkage suggests potential reactivity that can modulate biological functions.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The sulfonate group may enhance membrane permeability, allowing better access to intracellular targets.
- Anticancer Potential : Some azo compounds have been reported to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific structural features of this compound may contribute to its efficacy against cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing a basis for its potential therapeutic applications.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting strong antibacterial activity.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound induced apoptosis at concentrations ranging from 10 to 100 µM. Flow cytometry analysis indicated an increase in cells in the sub-G1 phase, confirming cell death through apoptosis.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant growth inhibition of bacteria | Case Study 1 |
| Anticancer | Induction of apoptosis in cancer cell lines | Case Study 2 |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | Ongoing Research |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
